2-Methyl-5-(thiophen-2-YL)thiophene

Descripción general

Descripción

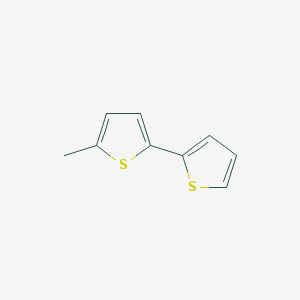

2-Methyl-5-(thiophen-2-YL)thiophene is an organosulfur compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom. This specific compound features a methyl group at the second position and a thiophen-2-yl group at the fifth position, making it a substituted thiophene derivative. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(thiophen-2-YL)thiophene can be achieved through various methods. One common approach involves the condensation reaction of thiophene derivatives. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives often involves vapor-phase dehydrogenation of a mixture of alcohols and carbon disulfide. For example, the commercial synthesis of 2-Methylthiophene involves the vapor-phase dehydrogenation of a 1-pentanol and carbon disulfide mixture .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-5-(thiophen-2-YL)thiophene undergoes various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for thiophene derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes.

Aplicaciones Científicas De Investigación

Organic Electronics

Semiconducting Properties

- Organic Field-Effect Transistors (OFETs) : The compound's thiophene structure suggests it could be used in the development of OFETs, which are crucial for flexible electronics and displays. Thiophene derivatives are known for their semiconducting capabilities, which can be exploited in device fabrication.

- Organic Solar Cells : 2-Methyl-5-(thiophen-2-YL)thiophene may also serve as a donor material in organic photovoltaic cells due to its ability to form charge-transfer complexes with acceptor materials. This could lead to improved efficiency in solar energy conversion.

Materials Science

Building Block for Conjugated Polymers

- The compound can act as a precursor for synthesizing conjugated polymers, which have applications in light-emitting diodes (LEDs), sensors, and other optoelectronic devices. Its dual thiophene structure allows for enhanced electron delocalization, leading to better electrical conductivity and optical properties compared to simpler thiophenes.

Medicinal Chemistry

Potential Biological Activities

- While specific medicinal applications of this compound are not extensively documented, some thiophene derivatives exhibit biological activity, suggesting that this compound may have unexplored pharmacological properties. Future research could investigate its potential as a scaffold for drug development targeting various diseases .

Case Study 1: Organic Electronics

A study highlighted the use of thiophene-based compounds in OFETs, demonstrating that modifications to the thiophene ring can significantly enhance device performance. Researchers found that introducing additional functional groups could optimize charge mobility and stability in organic electronic devices.

Case Study 2: Conjugated Polymers

In recent research, conjugated polymers derived from thiophene compounds exhibited promising results in organic solar cells. The incorporation of this compound into polymer backbones led to increased light absorption and improved power conversion efficiencies compared to traditional materials.

Mecanismo De Acción

The mechanism of action of 2-Methyl-5-(thiophen-2-YL)thiophene involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The exact mechanism depends on the specific biological or chemical context in which the compound is used .

Comparación Con Compuestos Similares

2-Methylthiophene: A simpler thiophene derivative with a methyl group at the second position.

Thiophene: The parent compound of the thiophene family.

2-Thiophenemethylamine: A thiophene derivative with an amine group at the second position.

Uniqueness: 2-Methyl-5-(thiophen-2-YL)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in organic electronics and medicinal chemistry .

Actividad Biológica

2-Methyl-5-(thiophen-2-YL)thiophene is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a fused bicyclic system, suggests various pharmacological properties. In this article, we will explore the biological activity of this compound, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two thiophene rings, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, this compound has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and modulation of cell signaling pathways.

Case Study:

In a study evaluating the cytotoxic effects of thiophene derivatives on HCT-116 colon cancer cells, this compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HCT-116 |

| Standard Chemotherapeutic | 20 | HCT-116 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and mediators. Research indicates that it can modulate the NF-kB signaling pathway, reducing inflammation in cellular models.

Mechanism of Action:

The compound inhibits the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting critical enzymes necessary for bacterial survival.

Case Study:

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is influenced by their structural characteristics. The presence of electron-donating or withdrawing groups can significantly alter their pharmacological profiles. For instance, modifications at the 2-position or variations in the substituent groups can enhance or diminish their anticancer and antimicrobial activities.

Propiedades

IUPAC Name |

2-methyl-5-thiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8S2/c1-7-4-5-9(11-7)8-3-2-6-10-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMOEAUCEDWSLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452961 | |

| Record name | 5-methyl-[2,2']bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18494-74-1 | |

| Record name | 5-Methyl-2,2′-bithiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18494-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-[2,2']bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.